Home > Products > Screening Compounds P58930 > 3-(Prop-2-yn-1-yl)piperidine-2,6-dione
3-(Prop-2-yn-1-yl)piperidine-2,6-dione - 1343895-36-2

3-(Prop-2-yn-1-yl)piperidine-2,6-dione

Catalog Number: EVT-2696511
CAS Number: 1343895-36-2
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Prop-2-yn-1-yl)piperidine-2,6-dione is an organic compound classified as a derivative of piperidine. Its molecular formula is C8H11NO2, and it features a unique structure that includes both an alkyne group and a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.

Source

The compound can be synthesized through specific chemical reactions involving piperidine-2,6-dione and prop-2-en-1-yl halides. While the detailed industrial production methods are not extensively documented, they typically involve scaling up laboratory synthesis techniques to enhance yield and purity for commercial use.

Classification

3-(Prop-2-yn-1-yl)piperidine-2,6-dione falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. It is also classified as an amide due to the presence of the carbonyl group adjacent to the nitrogen atom in the piperidine ring.

Synthesis Analysis

Methods

The synthesis of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione generally involves the following steps:

  1. Starting Materials: The primary reactants are piperidine-2,6-dione and propargylamine.
  2. Reaction Conditions: The reaction is typically conducted under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
  3. Temperature: The reaction mixture is heated to approximately 60–80°C to ensure complete conversion of starting materials.
  4. Purification: After the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product with high purity.

Technical Details

The use of bases facilitates nucleophilic substitution reactions, which are crucial for forming the alkyne linkage in the final product. Continuous flow reactors and automated synthesis platforms may be utilized in industrial settings to improve efficiency and reproducibility.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione can be represented by its canonical SMILES notation: C#CCNC1CCC(=O)NC1=O. This notation indicates the presence of an alkyne group (C#C) attached to a nitrogen atom within a piperidine ring that also contains two carbonyl groups (C=O).

Data

PropertyValue
Molecular FormulaC8H11NO2
Molecular Weight167.18 g/mol
IUPAC Name3-(prop-2-ynylamino)piperidine-2,6-dione
InChI KeyFCIPDSCDCGGVNE-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

3-(Prop-2-yn-1-yl)piperidine-2,6-dione can undergo several types of chemical reactions:

  1. Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can yield saturated amines or alcohols through reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  3. Substitution: The alkyne group can participate in nucleophilic substitution reactions with halides or thiols.

Technical Details

The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for the synthesis of various derivatives that may have distinct biological activities.

Mechanism of Action

The mechanism of action for 3-(Prop-2-yn-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active sites or alter receptor function through interactions at binding sites. These interactions can modulate biochemical pathways, making this compound a candidate for further research in enzyme inhibition and protein interactions.

Physical and Chemical Properties Analysis

Physical Properties

3-(Prop-2-yn-1-yl)piperidine-2,6-dione is typically characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • The alkyne group provides sites for oxidation and substitution reactions.
  • The presence of amide functionalities allows for hydrogen bonding interactions that may affect solubility and stability.
Applications

3-(Prop-2-yn-1-yl)piperidine-2,6-dione has several scientific applications:

  1. Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  2. Biology: Utilized in studies related to enzyme inhibition and protein interactions.
  3. Industry: Employed in producing specialty chemicals and materials relevant to pharmaceuticals and agrochemicals.

This compound's unique structural features make it valuable for ongoing research aimed at discovering new therapeutic agents or improving existing chemical processes.

Introduction to 3-(Prop-2-yn-1-yl)piperidine-2,6-dione in Contemporary Medicinal Chemistry

Structural and Functional Relevance in the Piperidine-2,6-dione Pharmacophore Family

The piperidine-2,6-dione core, characterized by a six-membered ring featuring two carbonyl groups at positions 2 and 6, adopts a pseudo-planar conformation that facilitates specific interactions with biological targets. This conformation creates distinct molecular recognition surfaces. The introduction of substituents at the C3 position profoundly modulates the molecule's electronic profile, stereochemistry, and overall topology, thereby dictating its biological interactions and functional outcomes.

  • Core Pharmacophoric Features: The inherent polarity of the dicarbonyl system promotes hydrogen bonding with target proteins. The N1 hydrogen bond donor and the C2 and C6 carbonyl hydrogen bond acceptors are crucial for binding interactions, particularly with the cereblon (CRBN) E3 ubiquitin ligase complex—a primary target for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These IMiDs share the glutarimide moiety (a piperidine-2,6-dione derivative) as their core binding element to CRBN [1] [3].
  • Impact of the Propargyl Substituent: The prop-2-yn-1-yl group (–CH₂C≡CH) at C3 introduces significant structural and functional divergence from classical IMiDs:
  • Stereoelectronic Effects: The propargyl group is a moderately electron-donating substituent via hyperconjugation, subtly altering the electron density and reactivity of the piperidine ring, particularly at the C3 and C4 positions. This can influence the molecule's binding affinity and specificity for target proteins like CRBN compared to other C3 substituents (e.g., the amino-substituted isoindolinone in lenalidomide or the phthalimide ring in thalidomide).
  • Conformational Restriction: While less rigid than fused ring systems like the isoindolinone in lenalidomide, the propargyl group extends away from the piperidine plane, presenting a linear alkyne moiety. This spatial arrangement creates a distinct vector for interaction compared to bulkier aryl or heteroaryl substituents.
  • Functional Handle: The terminal alkyne (–C≡CH) is the most strategically significant feature. It provides a highly versatile chemical handle for bioorthogonal conjugation chemistry, primarily the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). This allows efficient and modular attachment of diverse functional elements—such as E3 ligase ligands, target protein binders (for PROTACs), fluorophores, or affinity tags—without requiring complex de novo synthesis for each derivative. This modularity is pivotal for rapidly generating probes and drug candidates [5] [7].
  • Potential for Covalent Modification: Although primarily used for conjugation, the terminal alkyne can, under specific biological conditions or via designed reactivity, potentially engage in interactions or reactions contributing to target engagement or mechanism, though this is less characterized than its use in click chemistry.

Table 1: Key Structural Features and Functional Implications of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione Compared to Related Piperidine-2,6-dione Derivatives

Structural Feature3-(Prop-2-yn-1-yl)piperidine-2,6-dioneClassical IMiDs (e.g., Lenalidomide)Functional Implication of Propargyl Derivative
Core Piperidine-2,6-dionePresentPresent (Glutarimide)CRBN binding capability
C3 SubstituentProp-2-yn-1-yl (-CH₂C≡CH)Amino-substituted isoindolinone ringDistinct molecular recognition profile; Altered CRBN surface engagement
Terminal AlkynePresent (-C≡CH)AbsentEnables bioorthogonal "click" chemistry for modular conjugation
Inherent Biological TargetPrimarily CRBN (modulated)CRBN (high affinity)Basis for targeted degradation, but selectivity profile differs from IMiDs
Primary ApplicationSynthetic intermediate / PROTAC componentDirect therapeutic agentVersatile building block for advanced therapeutics and chemical probes
  • Role in Molecular Glues and Targeted Protein Degradation: While classical IMiDs act as molecular glues by redirecting CRBN to degrade specific neosubstrates (e.g., IKZF1/3, CK1α, GSPT1), 3-(prop-2-yn-1-yl)piperidine-2,6-dione itself serves primarily as a CRBN-binding precursor. Its functionalization, especially via the alkyne handle, is key to developing novel molecular glues or heterobifunctional degraders (PROTACs). Derivatives of this core, or the core itself incorporated into larger structures, can modulate CRBN's substrate recruitment surface. For instance, molecular glue optimization campaigns starting from related IMiD derivatives (like FPFT-2216) have yielded highly selective degraders (e.g., TMX-4100 for PDE6D, TMX-4116 for CK1α) by exploiting specific modifications on the solvent-exposed moiety attached to the glutarimide core. The propargyl derivative offers a streamlined path to generate such diverse solvent-exposed moieties via conjugation [1].
  • Relevance Beyond Degradation: The piperidine-2,6-dione scaffold exhibits intrinsic binding to other biological targets. For example, derivatives have shown activity as acetylcholinesterase (AChE) inhibitors relevant to neurodegenerative diseases. While the specific AChE activity of 3-(prop-2-yn-1-yl)piperidine-2,6-dione is less documented, its structural class suggests potential for exploration in multi-target directed ligands, particularly given the propargylamine motif's known neuroprotective effects and cholinesterase inhibitory potential in other compound classes [4] [7].

Historical Evolution of Piperidine-2,6-dione Derivatives in Drug Discovery

The journey of piperidine-2,6-dione derivatives in medicine exemplifies the transformation of a molecule with significant toxicity into a cornerstone of targeted therapy, driven by deepening mechanistic understanding and strategic chemical modification.

  • Origins and Early Challenges (Thalidomide Era): The discovery of the biological activity of piperidine-2,6-dione derivatives began inadvertently with thalidomide (α-(N-phthalimido)glutarimide), introduced in the late 1950s as a sedative. Its devastating teratogenicity led to its withdrawal but spurred decades of research. Thalidomide's primary structural features included the piperidine-2,6-dione (glutarimide) ring and an appended phthalimide moiety. While initially developed for CNS depression, its mechanism remained obscure for decades. The tragic teratogenicity highlighted the profound biological impact of this chemical class but also cast a long shadow over its development [1] [3].
  • Mechanistic Revelation and Renaissance (CRBN Discovery): A paradigm shift occurred in 2010 with the landmark discovery that thalidomide and its analogs (lenalidomide, pomalidomide) bind to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This binding alters the ligase's substrate specificity, leading to the recruitment and ubiquitination of specific "neosubstrate" proteins (e.g., transcription factors IKZF1, IKZF3, CK1α, SALL4) for proteasomal degradation. This mechanism underpinned the efficacy of lenalidomide and pomalidomide in hematological malignancies like multiple myeloma and del(5q) myelodysplastic syndrome. Crucially, this established the glutarimide (piperidine-2,6-dione) core as the essential CRBN-binding pharmacophore [1] [3].
  • Chemical Diversification for Selectivity and Novel Targets: The understanding of CRBN modulation triggered intensive medicinal chemistry efforts focused on the piperidine-2,6-dione core:
  • Modifying the Solvent-Exposed Moiety: Research demonstrated that modifying the moiety protruding from the core (the part analogous to the phthalimide in thalidomide or the amino-substituted isoindolinone in lenalidomide) could dramatically alter the spectrum of degraded neosubstrates and improve selectivity. This led to "trimodal" compounds like CC-885 (degrades GSPT1) and highly selective degraders like CC-90009 (GSPT1), CC-220, and CC-92480 (IKZF1/3). These efforts proved that rational chemical derivatization could reprogram CRBN to degrade specific targets [1].
  • Addressing Synthetic Challenges: Early derivatives often required complex multi-step syntheses. The development of efficient routes to functionalize the C3 position became crucial. Strategies like palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and nucleophilic substitution (alkylation) were employed to introduce diverse substituents, including aliphatic chains and aryl/hetaryl groups. The synthesis of 3-(prop-2-yn-1-yl)piperidine-2,6-dione represents a strategic advancement within this context. Its preparation typically involves alkylation of a piperidine-2,6-dione precursor (e.g., 3-bromopiperidine-2,6-dione [62595-74-8]) with propargyl bromide or related reagents [8].
  • Emergence of the Propargyl Derivative as a Versatile Intermediate: The integration of the terminal alkyne functional group into the piperidine-2,6-dione pharmacophore, as seen in 3-(prop-2-yn-1-yl)piperidine-2,6-dione, marked a significant evolution driven by the needs of modern chemical biology and drug discovery:
  • Click Chemistry Enabler: The terminal alkyne allows facile conjugation to azide-bearing molecules via CuAAC, forming stable 1,2,3-triazole linkages. This bioorthogonal reaction enables rapid generation of libraries of CRBN-binding ligands with diverse appended functionalities. This is particularly valuable for constructing PROTACs, where one end binds the target protein (POI) and the other end binds an E3 ligase (like CRBN), linked by a flexible chain. The propargyl-piperidine-2,6-dione serves as the ready-made CRBN ligand component for such conjugations. For example, it is explicitly described as a "lenalidomide analog useful in PROTAC research" [5].
  • Facilitating Molecular Glue Discovery: Beyond PROTACs, the propargyl handle allows rapid diversification to create novel molecular glue candidates. By conjugating various small molecules or fragments to the alkyne, medicinal chemists can rapidly explore how different solvent-exposed elements alter CRBN's neosubstrate recruitment profile, potentially leading to degraders for previously "undruggable" targets, as exemplified by the discovery of PDE6D and CK1α selective degraders (TMX-4100, TMX-4116) from FPFT-2216 derivatives [1].
  • Chemical Probe Development: The alkyne group allows attachment of fluorescent tags or affinity handles (e.g., biotin), enabling the creation of chemical probes for studying target engagement, mechanism of action, and protein degradation kinetics of CRBN-based therapeutics in cellular and biochemical assays. This utility is highlighted in research utilizing similar conjugation strategies for biological evaluation [7].

Table 2: Key Developments in Piperidine-2,6-dione Derivative Drug Discovery Leading to the Propargyl Analogue

Era/PhaseKey Compound(s)Structural InnovationMechanistic Insight/Therapeutic ImpactContribution to Propargyl Derivative's Role
1950s-1990sThalidomideN-phthalimidoglutarimideSedative; Teratogenic (SALL4 degradation); Anti-angiogenic; Anti-inflammatoryRevealed profound biological impact of piperidine-2,6-dione scaffold
Early 2000sLenalidomide, PomalidomideAmino-isoindolinone substituentImproved efficacy/safety in MM/MDS; ImmunomodulationEstablished core as therapeutic pharmacophore; Defined need for C3 mods
2010sCC-885, CC-122Urea/heterocyclic solvent-exposed groupsCRBN binding identified; Neomorphic substrate degradation (GSPT1) provenDemonstrated reprogramming of CRBN specificity via chemical modification
Late 2010s-PresentCC-90009, TMX-4100, TMX-4116Highly optimized solvent-exposed moietiesDevelopment of selective degraders (GSPT1, PDE6D, CK1α)Validated targeted degradation via optimized glutarimide derivatives
Present/Future3-(Prop-2-yn-1-yl)piperidine-2,6-dione based PROTACs/MGDsIntroduction of terminal alkyne handleEnables modular conjugation for PROTACs, probes & novel glues; Rapid SAR explorationEmbodies shift to versatile building block for advanced therapeutic modalities

Properties

CAS Number

1343895-36-2

Product Name

3-(Prop-2-yn-1-yl)piperidine-2,6-dione

IUPAC Name

3-prop-2-ynylpiperidine-2,6-dione

Molecular Formula

C8H9NO2

Molecular Weight

151.165

InChI

InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11)

InChI Key

BJMLJRJZWPYOLJ-UHFFFAOYSA-N

SMILES

C#CCC1CCC(=O)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.